molecular formula C20H13Cl2NO2 B3340309 3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-48-1

3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B3340309
CAS No.: 380574-48-1
M. Wt: 370.2 g/mol
InChI Key: SUQNGDIEEBYGGF-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (hereafter referred to as the 3,4-dichloro derivative) is a cyclopentaquinoline-based compound featuring a benzylidene substituent at the 3-position of the fused cyclopentane ring. This compound has shown promise in STAT3-dependent cancer therapeutics () and is structurally related to acetylcholinesterase inhibitors used in Alzheimer’s disease research ().

Properties

IUPAC Name

(3E)-3-[(3,4-dichlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO2/c21-15-8-5-11(10-16(15)22)9-12-6-7-14-18(20(24)25)13-3-1-2-4-17(13)23-19(12)14/h1-5,8-10H,6-7H2,(H,24,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQNGDIEEBYGGF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC(=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (referred to as DCBC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

DCBC has the molecular formula C20H13Cl2NO2C_{20}H_{13}Cl_2NO_2 and a molecular weight of 370.23 g/mol. The compound features a quinoline core structure, which is known for a variety of biological activities including anticancer and anti-inflammatory properties.

Anticancer Activity

  • Mechanisms of Action :
    • Quinoline derivatives, including DCBC, have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of cell cycle regulators.
    • A study indicated that DCBC exhibited significant antiproliferative effects against several cancer cell lines, including breast (MCF7), colorectal (SW480), and lung (A375) cancers. The IC50 values were notably lower than those of standard chemotherapeutics like cisplatin .
  • Case Studies :
    • In vitro studies demonstrated that DCBC caused a reduction in cell viability in MCF7 cells with an IC50 value of approximately 356 µM. This suggests that DCBC may serve as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Activity

  • Inflammation Models :
    • DCBC has shown promising anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. The compound demonstrated significant inhibition of pro-inflammatory cytokine production, which is crucial for managing inflammatory diseases .
  • Comparative Studies :
    • Compared to classical NSAIDs like indomethacin, DCBC exhibited comparable anti-inflammatory effects without associated cytotoxicity in inflamed macrophages, indicating its potential as a safer alternative for treating inflammation-related conditions .

Structure-Activity Relationship (SAR)

The biological activity of DCBC can be attributed to its structural features:

  • The presence of the dichlorobenzylidene moiety enhances its interaction with biological targets.
  • Modifications on the quinoline ring can lead to variations in potency and selectivity against different cancer types and inflammatory pathways.

Data Summary

CompoundTarget CellsIC50 (µM)Biological Activity
DCBCMCF7356Anticancer
DCBCSW480366Anticancer
DCBCA375519Anticancer
DCBCRAW264.7Not specifiedAnti-inflammatory

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Compound Name Benzylidene Substituent Key Properties/Applications Source Evidence
3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 4-methyl Enhanced hydrophobicity; potential for optimizing pharmacokinetics.
3-(4-Dimethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 4-dimethylamino Electron-donating group may improve binding to charged residues in target proteins.
3-(4-Chloro-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 4-chloro Reduced steric hindrance compared to 3,4-dichloro; moderate STAT3 inhibition.
3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 3,4-dimethoxy Bulky substituents may hinder binding but improve solubility in polar solvents.
3-(4-Hydroxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 4-hydroxy Phenolic group forms critical hydrogen bonds with Glu111 and Arg114 in STAT3 (IC50: 1.2 μM).

Core Modifications

Compound Name Core Modification Key Properties/Applications Source Evidence
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 7-chloro on quinoline Acetylcholinesterase inhibition (Alzheimer’s research); molecular weight: 247.7 g/mol.
7,7′-(Ethane-1,2-diyl)bis(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid) Dimeric structure Low solubility in organic solvents; potential corrosion inhibitor or pharmaceutical agent.

STAT3 Inhibition

  • 3,4-Dichloro derivative: Demonstrated improved STAT3 binding compared to monosubstituted analogs (e.g., 4-chloro) due to enhanced hydrophobic interactions and electron-withdrawing effects. Compound ST3ND-34 (optimized from the 3,4-dichloro scaffold) showed superior tumor cell growth inhibition in DU145 prostate cancer cells .
  • 4-Hydroxy analog : Highest activity in the series (IC50: 1.2 μM) due to hydrogen bonding with Glu111 and Arg114 .

Physicochemical Properties

Compound Name Solubility Melting Point (°C) Key Observations
3,4-Dichloro derivative Low in organic solvents >240 (decomp.) Requires formulation optimization for in vivo use.
3-(4-Dimethylamino-benzylidene) analog Moderate in DMSO 188–190 Enhanced solubility due to polar dimethylamino group.
Dimer (4a) Insoluble in ethanol >240 (decomp.) Potential applications in materials science due to π-conjugation.

Q & A

Q. Q1: What are the recommended synthetic routes for 3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves cyclocondensation of substituted quinoline precursors with dichlorobenzaldehyde derivatives under acidic or catalytic conditions. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates (e.g., ) can enhance regioselectivity. Key variables include:

  • Catalyst choice : Pd(OAc)₂ or PdCl₂ for nitroarene activation.
  • Temperature : Reactions at 80–100°C reduce side-product formation.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
    Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) yields >90% purity. Confirm purity via HPLC (C18 column, λ = 254 nm) and elemental analysis .

Q. Q2: How should researchers address spectral data contradictions (e.g., NMR shifts) during structural characterization?

Answer: Discrepancies in NMR assignments (e.g., aromatic proton shifts in cyclopentaquinoline scaffolds) often arise from tautomerism or solvent effects. To resolve:

  • Use 2D NMR (COSY, HSQC, HMBC) to map coupling patterns and confirm substituent positions (e.g., cyclopenta ring protons at δ 3.2–4.1 ppm vs. quinoline protons at δ 7.5–8.3 ppm) .
  • Compare experimental data with computational predictions (DFT/B3LYP/6-31G*). For example, ’s InChI-derived geometry can validate dihedral angles in X-ray structures .
  • Cross-reference with analogous compounds (e.g., 3-[(4-hydroxyphenyl)methylidene] derivatives in ) to identify substituent-specific shifts .

Q. Q3: What are the critical safety protocols for handling this compound in laboratory settings?

Answer: Despite limited acute toxicity data (), assume acute toxicity (Category 4, H302) and eye irritation (Category 2B). Implement:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Fume hoods for synthesis steps involving dichlorobenzaldehyde (volatile, irritant).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .
    Store in airtight containers under nitrogen at 4°C to prevent degradation ().

Advanced Research Questions

Q. Q4: How can computational modeling predict the compound’s binding affinity for biological targets (e.g., DNA gyrase)?

Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess interactions:

  • Target selection : Homology models of bacterial DNA gyrase (similar to quinolonecarboxylic acid targets in ).
  • Docking parameters : Grid box centered on ATP-binding pocket (20 ų), Lamarckian GA for conformational sampling.
  • Validation : Compare with experimental IC₅₀ values from fluorometric assays (e.g., inhibition of supercoiling activity in E. coli gyrase) .
    Results may reveal competitive inhibition via π-π stacking with dichlorophenyl groups and H-bonding with carboxylic acid moieties.

Q. Q5: What experimental strategies resolve contradictions in reported biological activity across studies?

Answer: Discrepancies often stem from impurity profiles or assay conditions. Mitigate via:

  • Purity standardization : LC-MS to quantify impurities (e.g., des-chloro byproducts).
  • Assay optimization :
    • MIC testing : Use CLSI guidelines with S. aureus ATCC 29213 (pH 7.4, Mueller-Hinton broth).
    • Cytotoxicity : Parallel MTT assays on HEK293 cells to differentiate antibacterial vs. off-target effects .
  • Meta-analysis : Compare with structurally related acridine-cyclopentaquinoline hybrids () to identify SAR trends (e.g., dichloro substitution enhances Gram-positive activity).

Q. Q6: How does the compound’s stability under varying pH and temperature conditions impact pharmacokinetic studies?

Answer: Conduct forced degradation studies :

  • Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h). Monitor via HPLC for decomposition (e.g., esterification of carboxylic acid at low pH).
  • Thermal stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) to identify melting points (likely >250°C, per cyclopentaquinoline analogs in ).
  • Photostability : Expose to UV (320–400 nm) for 48h; dichlorophenyl groups may undergo photolytic dehalogenation .
    Data informs formulation strategies (e.g., enteric coating to prevent gastric degradation).

Q. Q7: What advanced spectroscopic techniques validate tautomeric equilibria in solution?

Answer:

  • Variable-temperature NMR : Monitor proton shifts (e.g., enol-keto tautomerism in carboxylic acid moiety) between 25–80°C in DMSO-d₆.
  • IR spectroscopy : Detect O–H stretching (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) to confirm dominant tautomeric forms.
  • UV-vis titration : Track λₘₐₓ shifts (e.g., 320 → 350 nm) in buffered solutions (pH 2–12) to map equilibrium constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid
Reactant of Route 2
3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.